RO330-0802/001 hydrochloride
Description
RO330-0802/001 hydrochloride is a hydrochloride salt of a pharmacological compound, likely under preclinical or clinical investigation. Hydrochloride salts, such as those of trazodone or amitriptyline, are well-documented for improving pharmacokinetic profiles and facilitating oral administration . This compound may follow similar formulation principles, leveraging the counterion’s properties for optimized delivery and efficacy.
Properties
Molecular Formula |
C19H24ClN3O |
|---|---|
Molecular Weight |
345.87 |
IUPAC Name |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |
InChI Key |
OYPSAMWVIBGRMV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO330-0802/001; RO 330-0802/001; RO-330-0802/001; RO330-0802/001 hydrochloride; RO330-0802/001HCl. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Pharmacokinetic and Stability Comparisons
- Amitriptyline Hydrochloride : Demonstrated 98–102% accuracy in RP-HPLC assays and stability under varying pH conditions .
- Trazodone Hydrochloride : Impurity profiles (e.g., Trazodone N-Oxide Hydrochloride) are rigorously monitored to comply with regulatory standards .
- Dosulepin Hydrochloride : Repeatability data showed <2% RSD in HPLC methods, emphasizing reliable quantification .

- Methylphenidate Hydrochloride : Forced degradation studies revealed susceptibility to oxidative stress, guiding formulation safeguards .

RO330-0802/001 hydrochloride would likely require similar stability-indicating assays (e.g., HPLC) and impurity controls, as seen in and .
Research Findings and Methodological Insights
Analytical Techniques
- RP-HPLC Validation : Methods for amitriptyline and gabapentin hydrochlorides achieved >99% precision, supporting their adoption for RO330-0802/001 quantification .
- Dissolution Kinetics : Famotidine hydrochloride followed first-order release kinetics, a model applicable to RO330-0802/001 for sustained-release formulations .

- Impurity Profiling : Trazodone impurities (e.g., 4-(3-Chlorophenyl)-piperazine derivatives) were characterized using advanced chromatographic techniques .
Formulation Challenges
- Solubility Enhancement : Hydrochloride salts like nicotinic acid HCl (CAS 636-79-3) rely on salt formation to improve aqueous solubility, a strategy relevant to RO330-0802/001 .
- Excipient Interactions : Methylphenidate HCl’s compatibility with glycerin underscores the need for excipient screening in liquid formulations .
Q & A
What validated analytical methods are recommended for quantifying RO330-0802/001 hydrochloride in pharmaceutical formulations? (Basic)
Methodological Answer:
High-performance liquid chromatography (HPLC) is a widely validated method for quantifying hydrochlorides in formulations. For example, a reversed-phase C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate and methanol (70:30) at 1 mL·min⁻¹ flow rate and UV detection at 207 nm has been used for similar compounds . Key validation parameters include:
- Linearity : Ensure calibration curves span 1–10 μg·mL⁻¹ (r² ≥ 0.999).
- Recovery Rates : Validate via spiked samples (e.g., low, medium, high concentrations) with recoveries of 99.67–100.1% .
- Precision : Calculate relative standard deviations (RSD) for intraday/interday analyses (target ≤ 2%) .
How can researchers ensure sample stability of this compound under varying storage conditions? (Basic)
Methodological Answer:
Stability studies should follow ICH guidelines, focusing on:
- Temperature Sensitivity : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar hydrochlorides .
- Light Exposure : Use amber vials to avoid photodegradation, as UV light can alter hydrochloride stability .
- Solution Stability : For aqueous solutions, test pH dependence (e.g., pH 3–7) and use stabilizers like antioxidants (e.g., sodium metabisulfite) if degradation occurs .
What strategies are effective for designing a factorial experiment to optimize this compound formulations? (Advanced)
Methodological Answer:
A factorial design approach, as demonstrated in hydrogel development for other hydrochlorides, involves:
- Variable Selection : Critical factors (e.g., polymer concentration, crosslinker ratio) identified via preliminary screening .
- Response Surface Methodology (RSM) : Use central composite design to model interactions between variables (e.g., viscosity, drug release kinetics) .
- Statistical Validation : Analyze via ANOVA (p < 0.05 for significance) and optimize using desirability functions to balance multiple responses (e.g., dissolution rate vs. mechanical strength) .
How should researchers address contradictions in pharmacokinetic data for this compound across preclinical studies? (Advanced)
Methodological Answer:
Resolve discrepancies through:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, assessing variables like dosing regimens, animal models, and analytical techniques .
- In Vitro-In Vivo Correlation (IVIVC) : Validate absorption differences using Caco-2 cell models or artificial membranes to isolate bioavailability factors .
- Confounder Analysis : Evaluate batch-to-batch variability (e.g., impurity profiles) via LC-MS to rule out synthesis-related inconsistencies .
What in vivo experimental design principles are critical for evaluating this compound’s therapeutic efficacy? (Advanced)
Methodological Answer:
- Disease Model Selection : Use validated models (e.g., chemically induced or genetic models) aligned with the compound’s hypothesized mechanism .
- Dose Escalation : Apply the 3Rs principle (reduction, refinement, replacement) with pilot studies to determine the minimum effective dose .
- Endpoint Rigor : Include dual endpoints (e.g., biomarker reduction + behavioral outcomes) and blinded histopathological assessments to reduce bias .
How can researchers systematically review literature to identify gaps in this compound’s pharmacological profile? (Basic)
Methodological Answer:
- Database Search : Use PubMed/Scopus with MeSH terms (e.g., “RO330-0802 hydrochloride AND pharmacokinetics”) and Boolean operators .
- Critical Appraisal : Apply AMSTAR-2 criteria to prioritize peer-reviewed studies with rigorous methodologies over preprint data .
- Gap Analysis : Map findings using SWOT tables to highlight understudied areas (e.g., long-term toxicity, drug-drug interactions) .
What protocols ensure reproducibility in synthesizing this compound derivatives? (Advanced)
Methodological Answer:
- Synthetic Route Documentation : Publish detailed step-by-step protocols, including reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., column chromatography gradients) .
- Batch Records : Track lot numbers of starting materials (e.g., purity ≥ 98%) and intermediates using NMR/HPLC for structural confirmation .
- Open Science Practices : Share raw spectral data (e.g., via Zenodo) and participate in peer-validation initiatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



